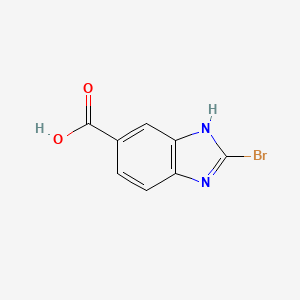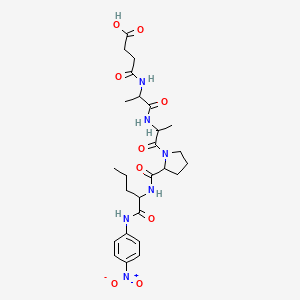![molecular formula C13H21N3O2S B12107829 (3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine](/img/structure/B12107829.png)
(3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine: is a chemical compound with the molecular formula C13H21N3O2S and a molecular weight of 283.39 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine typically involves the reaction of 4-phenylpiperazine with propylamine in the presence of a sulfonylating agent . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as or in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted sulfonyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, (3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and catalysis .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions . It serves as a ligand in binding studies and helps in understanding the structure-activity relationships of various biological molecules.
Medicine: In medicine, this compound is investigated for its potential as a therapeutic agent . It has shown promise in the treatment of neurological disorders and cancer due to its ability to interact with specific molecular targets.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals . It is also employed in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine involves its interaction with specific molecular targets such as enzymes and receptors . The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic regulation .
Comparaison Avec Des Composés Similaires
Uniqueness: (3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine is unique due to its specific structural features that allow it to interact with a wide range of molecular targets
Propriétés
Formule moléculaire |
C13H21N3O2S |
|---|---|
Poids moléculaire |
283.39 g/mol |
Nom IUPAC |
3-(4-phenylpiperazin-1-yl)sulfonylpropan-1-amine |
InChI |
InChI=1S/C13H21N3O2S/c14-7-4-12-19(17,18)16-10-8-15(9-11-16)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12,14H2 |
Clé InChI |
IMZOLPRUFKDSAO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



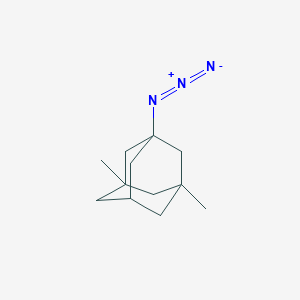

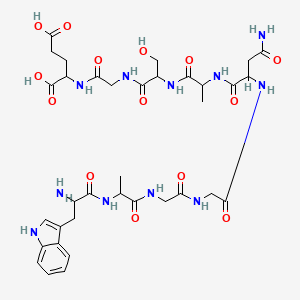

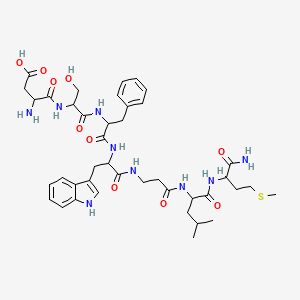
![2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline](/img/structure/B12107774.png)
![5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B12107777.png)
![7-[(1R,2S)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxo-3-cyclopenten-1-yl]-2-heptenoic Acid](/img/structure/B12107778.png)
![Tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12107792.png)
![1-Methyloctahydropyrrolo[3,2-b]pyrrole](/img/structure/B12107793.png)

